molecular formula C23H20N4O2 B12225359 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

Cat. No.: B12225359
M. Wt: 384.4 g/mol
InChI Key: SRQGEQMUBSCIRZ-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused triazine and pyrazole ring system, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1H-1,2,4-triazolo-5-diazonium salts with 1,3-cyclohexanedione, followed by cyclization and oxidative aromatization . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzotriazinone ring, often facilitated by halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are ongoing to elucidate its precise mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is unique due to its specific methoxymethyl and diphenyl substituents, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

2-(methoxymethyl)-3,8-diphenyl-8,9-dihydro-7H-pyrazolo[5,1-c][1,2,4]benzotriazin-6-one

InChI

InChI=1S/C23H20N4O2/c1-29-14-18-21(16-10-6-3-7-11-16)23-25-24-22-19(27(23)26-18)12-17(13-20(22)28)15-8-4-2-5-9-15/h2-11,17H,12-14H2,1H3

InChI Key

SRQGEQMUBSCIRZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C3=C(C(=O)CC(C3)C4=CC=CC=C4)N=NC2=C1C5=CC=CC=C5

Origin of Product

United States

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